2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one involves complex chemical processes. For instance, the synthesis of similar diazaspirodecanones has been reported using Michael addition reactions followed by cyclization reactions (Tsukamoto et al., 1995). Another method involves the reaction of arylsulfonyl chlorides with corresponding spiroimidazolidine-2,4-diones, as demonstrated in the synthesis of hypoglycemic 3-(arylsulfonyl)spiroimidazolidine-2,4-diones (Iqbal et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroanalytical techniques, including X-ray crystallography, FT-IR, UV-Vis, and NMR, as seen in studies of similar compounds (Gültekin et al., 2020).
Chemical Reactions and Properties
These compounds are known to undergo various chemical reactions, such as intramolecular cyclization and rearrangements. For example, 2-azaspiro[4.5]deca-1,6,9-trien-8-ones undergo rearrangement under certain conditions (Nifontov et al., 2002). Their chemical properties often include reactions with nitriles and other organic compounds.
Physical Properties Analysis
The physical properties of these molecules include their solubility, melting points, and boiling points, which are essential for understanding their behavior in different environments and applications. The properties are typically determined through experimental methods, as seen in the synthesis and characterization of similar compounds (Adib et al., 2008).
Chemical Properties Analysis
The chemical properties include their reactivity, stability, and potential interactions with biological molecules. These properties are crucial in the development of pharmacologically active compounds. The compound's reactivity and stability can be influenced by its structure, as seen in various spiro compounds' synthesis and analysis (Eligeti et al., 2013).
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-8-propylsulfonyl-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-9-25(22,23)20-7-5-17(6-8-20)10-16(21)19(12-17)11-15-13(2)18-24-14(15)3/h4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWUOXIQPIPPQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=C(ON=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dimethyl-4-isoxazolyl)methyl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one |
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